molecular formula C17H14N2O2 B1313830 2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione CAS No. 58042-73-2

2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B1313830
CAS No.: 58042-73-2
M. Wt: 278.3 g/mol
InChI Key: HEODRFPJKXVHJE-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both indole and isoindole structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an indole derivative, followed by a series of functional group transformations to introduce the isoindole moiety .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more saturated compound.

Scientific Research Applications

2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and thereby influencing cellular processes. The exact pathways involved would depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole and isoindole derivatives, such as:

Uniqueness

What sets 2-(2,3-Dihydro-1H-indol-5-ylmethyl)-1H-isoindole-1,3(2H)-dione apart is its combined indole and isoindole structures, which confer unique chemical and biological properties. This dual structure allows for a broader range of interactions and reactivity compared to simpler indole or isoindole compounds.

Properties

IUPAC Name

2-(2,3-dihydro-1H-indol-5-ylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16-13-3-1-2-4-14(13)17(21)19(16)10-11-5-6-15-12(9-11)7-8-18-15/h1-6,9,18H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEODRFPJKXVHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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